3-[2-(4-methylpiperazin-1-yl)ethyl]-4-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione
Overview
Description
3-[2-(4-methylpiperazin-1-yl)ethyl]-4-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methylpiperazin-1-yl)ethyl]-4-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 4-(4-nitrophenyl)-1,2,4-triazole-3-thione. This intermediate is then reacted with 2-(4-methylpiperazin-1-yl)ethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methylpiperazin-1-yl)ethyl]-4-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
3-[2-(4-methylpiperazin-1-yl)ethyl]-4-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-[2-(4-methylpiperazin-1-yl)ethyl]-4-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenyl)-1,2,4-triazole-3-thione: A precursor in the synthesis of the target compound.
2-(4-methylpiperazin-1-yl)ethylamine: Another precursor used in the synthesis.
Uniqueness
3-[2-(4-methylpiperazin-1-yl)ethyl]-4-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)ethyl]-4-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-18-8-10-19(11-9-18)7-6-14-16-17-15(24)20(14)12-2-4-13(5-3-12)21(22)23/h2-5H,6-11H2,1H3,(H,17,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNVFHIHBHQESY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.